2-{5-[(4-Nitrophenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furyl Intermediate: The initial step involves the synthesis of a furyl intermediate through a reaction between furfural and an appropriate reagent.
Introduction of the Nitrophenoxy Group: The furyl intermediate is then reacted with 4-nitrophenol in the presence of a suitable base to introduce the nitrophenoxy group.
Cyclization to Form Triazoloquinazoline: The final step involves the cyclization of the intermediate to form the triazoloquinazoline core structure. This step typically requires the use of a strong acid or base as a catalyst.
Industrial Production Methods
Industrial production of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroquinazoline derivatives, while reduction can produce aminoquinazoline derivatives.
Scientific Research Applications
2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, with activity against various bacterial and fungal pathogens.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-[(4-Nitrophenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-[(4-Nitrophenoxy)methyl]oxirane: This compound shares the nitrophenoxy group but differs in its core structure.
7-(2-Methyl-4-nitrophenoxy)[1,2,4]triazolo[1,5-a]pyridine: Another compound with a similar nitrophenoxy group but a different triazolo core.
Properties
Molecular Formula |
C20H13N5O4 |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
2-[5-[(4-nitrophenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C20H13N5O4/c26-25(27)13-5-7-14(8-6-13)28-11-15-9-10-18(29-15)19-22-20-16-3-1-2-4-17(16)21-12-24(20)23-19/h1-10,12H,11H2 |
InChI Key |
PZFNNISSSFJSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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